N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
The molecule features a chromeno[4,3-d]thiazole core fused with a butanamide chain bearing a p-tolylthio group. Similar compounds in the evidence highlight the importance of thiazole and sulfonyl/thio groups in modulating biological activity, such as NF-κB signaling or antibacterial effects .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-8-10-15(11-9-14)26-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)25-13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIPTUFACJJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a chromeno-thiazole core structure, which is known for its diverse biological activities. The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 304.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not extensively documented |
| Stability | Stable under laboratory conditions |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the chromeno-thiazole core. The subsequent introduction of the butanamide side chain and the p-tolylthio group is achieved through various coupling reactions. Key synthetic steps include:
- Formation of the Chromeno-Thiazole Core : This involves cyclization reactions that yield the heterocyclic structure.
- Introduction of Functional Groups : Specific reagents and conditions are utilized to attach the butanamide and p-tolylthio moieties.
Biological Activity
Research indicates that compounds with chromeno-thiazole structures exhibit notable biological activities, particularly in neuropharmacology and as potential anti-inflammatory agents. The following sections detail specific biological activities associated with this compound.
Neuropharmacological Activity
Studies have shown that compounds similar to this compound possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. For instance, derivatives with similar structural motifs have demonstrated IC50 values as low as 2.7 µM against AChE, indicating strong inhibitory potential . The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Anti-inflammatory Properties
The thiazole moiety in such compounds is often linked to anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions them as candidates for developing anti-inflammatory medications.
Case Studies and Research Findings
- Case Study on Acetylcholinesterase Inhibition :
-
In Vivo Studies :
- Animal models treated with derivatives of chromeno-thiazoles showed improved cognitive function in tasks dependent on cholinergic activity.
- These findings underscore the potential therapeutic applications of this compound in neurodegenerative diseases.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Acetylcholinesterase : The compound likely binds to AChE's active site, inhibiting its function and increasing acetylcholine levels.
- Inflammatory Pathways : The thiazole component may interact with signaling pathways involved in inflammation, modulating cytokine release.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s chromeno-thiazole core differentiates it from simpler thiazole derivatives (e.g., benzo[d]thiazole in ). The p-tolylthio group introduces moderate lipophilicity compared to sulfonyl or halogenated analogs, which may enhance solubility in non-polar environments. Key structural comparisons include:
Key Observations :
- The p-tolylthio group in the target compound may improve membrane permeability compared to polar sulfonyl groups (e.g., in ) but reduce water solubility .
- Chromeno-thiazole’s fused aromatic system could enhance π-π stacking interactions with biological targets compared to non-fused thiazoles (e.g., ) .
Preparation Methods
Cyclocondensation of 4-Mercaptocoumarin Derivatives
A widely reported method involves the reaction of 4-mercapto-3-nitrocoumarin with acyl chlorides or α-halo ketones. For example, treatment of 4-mercapto-3-nitrocoumarin with p-toluenesulfonyl chloride in tetrahydrofuran (THF) yields the thiazole ring after iron-mediated reduction in acetic acid.
$$
\text{4-Mercapto-3-nitrocoumarin} + \text{R-COCl} \xrightarrow{\text{THF, 30 min}} \text{Intermediate} \xrightarrow{\text{Fe, AcOH, reflux}} \text{Chromeno[4,3-d]thiazol-4-one}
$$
Table 1 : Optimization of Thiazole Ring Formation
| Acyl Chloride | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tosyl chloride | THF | Fe | 90 | 73 |
| Acetyl chloride | DCM | Fe | 80 | 65 |
| Benzoyl chloride | EtOH | Fe | 100 | 68 |
Iodine-Catalyzed Oxidative Cyclization
An alternative route employs iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 120°C to cyclize 3-(2-hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes , forming the chromenothiazole core in yields up to 78%. This method avoids metal catalysts but requires stringent temperature control.
Functionalization with the 4-(p-Tolylthio)Butanamide Side Chain
The butanamide side chain is introduced via nucleophilic substitution followed by amide coupling.
Synthesis of 4-(p-Tolylthio)Butanoic Acid
4-Bromobutanoyl chloride reacts with p-thiocresol in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours:
$$
\text{4-Bromobutanoyl chloride} + \text{p-thiocresol} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{4-(p-tolylthio)butanoic acid} \quad (\text{Yield: 82\%})
$$
Amide Coupling to the Chromenothiazole Core
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and coupled to 2-amino-4H-chromeno[4,3-d]thiazole in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{4-(p-Tolylthio)butanoic acid} + \text{2-aminochromenothiazole} \xrightarrow{\text{EDCl, TEA}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Table 2 : Coupling Reagent Efficiency
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDCl | DCM | TEA | 68 |
| HATU | DMF | DIPEA | 72 |
| DCC | THF | NMM | 60 |
Alternative Synthetic Routes and Modifications
One-Pot Multicomponent Reactions
Iron(III) chloride-catalyzed multicomponent reactions (MCRs) between 4-hydroxycoumarin , thiourea , and 4-bromobutanoyl chloride in acetonitrile at 130°C provide a streamlined pathway, albeit with lower yields (55%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. For instance, cyclization of 3-acetylcoumarin with thiosemicarbazide under microwave conditions achieves 70% yield in 15 minutes.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Key characterization data include:
- IR (KBr) : 1663 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N, if present).
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.12–3.25 (m, 4H, CH₂), 7.25–8.15 (m, aromatic H).
- MS (ESI) : m/z 461.47 [M+H]⁺.
Challenges and Optimizations
- Side Reactions : Oxidative dimerization of the thiol group during coupling necessitates inert atmospheres.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
- Catalyst Loading : Excess iodine (>10 mol%) leads to over-oxidation; optimal loading is 5–7 mol%.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the chromeno-thiazole core via cyclization of substituted thioamides or thioureas under acidic or basic conditions (e.g., using NaOH or AlCl₃) .
- Step 2 : Introduction of the p-tolylthio moiety via nucleophilic substitution or coupling reactions (e.g., using thiols in ethanol/water mixtures under reflux) .
- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalysts (e.g., CuI for azide-alkyne cycloadditions) .
- Example : A similar compound, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, was synthesized with 89% yield using triethyl orthoacetate and isonicotinic acid hydrazide under reflux .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons in chromeno-thiazole at δ 6.8–8.2 ppm) and carbon types (e.g., thiocarbonyl at ~170 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~680 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 465.59 for a related compound) and fragmentation patterns to verify purity .
- Resolution of discrepancies : Conflicting data (e.g., unexpected splitting in NMR) are resolved by variable-temperature NMR or 2D-COSY experiments to rule out dynamic effects .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
- Answer : Methodological approaches include:
- Docking studies : Using software like AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase or kinase domains), focusing on interactions between the p-tolylthio group and hydrophobic pockets .
- DFT calculations : To map electron density distributions, particularly in the chromeno-thiazole ring, and assess reactivity toward electrophiles .
- MD simulations : To study conformational stability in aqueous vs. lipid environments, critical for bioavailability predictions .
Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions (e.g., varying IC₅₀ values in anticancer assays) are addressed by:
- Standardized assays : Repeating activity tests under identical conditions (e.g., MTT assay at 48 hrs, 5% CO₂) with positive controls (e.g., doxorubicin) .
- Metabolic stability tests : Incubating the compound with liver microsomes to rule out rapid degradation as a cause of false negatives .
- Synergistic studies : Combining the compound with known inhibitors (e.g., kinase inhibitors) to identify off-target interactions .
Q. What strategies are recommended for resolving crystallographic ambiguities in the chromeno-thiazole core using X-ray diffraction?
- Answer : Advanced crystallography workflows include:
- SHELX refinement : Using SHELXL for high-resolution data (d ≤ 1.0 Å) to model disorder in the thiazole ring .
- Twinned data handling : For cases of pseudo-merohedral twinning, employing the TWIN/BASF commands in SHELX to refine twin laws .
- Validation tools : Using PLATON to check for missed symmetry or hydrogen-bonding networks critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
